2-[(3-Methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride
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Overview
Description
The compound appears to contain a 3-methylfuran-2-yl group , a pyrazol-1-yl group, and a sulfonyl fluoride group. 3-Methylfuran is a flammable, water-insoluble liquid with a chocolate odor . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. Sulfonyl fluoride groups are commonly used in organic chemistry as a protecting group for alcohols.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 3-methylfuran-2-yl group would contribute a five-membered aromatic ring to the structure, the pyrazol-1-yl group would contribute another five-membered ring containing two nitrogen atoms, and the sulfonyl fluoride group would contribute a sulfur atom bonded to two oxygen atoms and a fluorine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by the functional groups present. For example, the presence of the sulfonyl fluoride group might make the compound a strong electrophile. The compound is likely to be a solid at room temperature .Properties
IUPAC Name |
2-[(3-methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3S/c1-12-4-8-21-14(12)11-17(7-9-22(15,19)20)13(2)10-18-6-3-5-16-18/h3-6,8,13H,7,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQYNACSAHEJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)CN(CCS(=O)(=O)F)C(C)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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